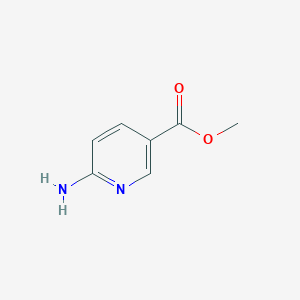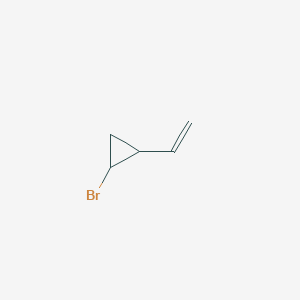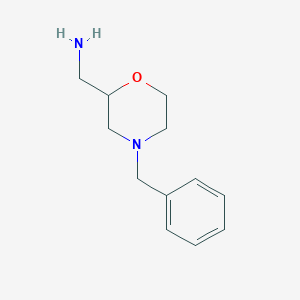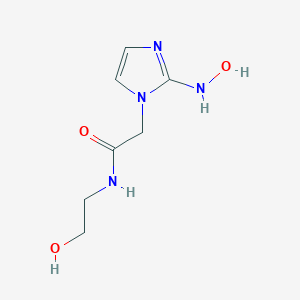![molecular formula C12H16N2O4 B027225 4-[2-(2-Nitrophenoxy)ethyl]morpholine CAS No. 105337-21-1](/img/structure/B27225.png)
4-[2-(2-Nitrophenoxy)ethyl]morpholine
概要
説明
Synthesis Analysis
The synthesis of 4-[2-(2-Nitrophenoxy)ethyl]morpholine involves the reaction of morpholine (a cyclic amine) with 2-nitrophenol (an aromatic compound). The reaction proceeds via etherification, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .
科学的研究の応用
Synthesis of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate related to the compound , is utilized in the synthesis of biologically active compounds. This process is achieved through three simple steps from 2-picoliniacid with a total yield of 78.57% (Xiong et al., 2019).
Catalysis and Photocatalysis : N-2-(4-methoxyphenyltelluro)ethyl-morpholine and bis-2-(N-morpholino)ethyl-telluride, compounds structurally similar to the query, show promise for complexation with palladium and mercury. These applications have potential in catalysis and photocatalysis (Singh et al., 2000).
Catalysis in Pharmaceutical and Chemical Industries : Rhodium(III) complexes of N-2-(arylseleno/telluro)ethyl-morpholine efficiently catalyze transfer hydrogenation reactions of ketones. This has potential applications in pharmaceutical and chemical industries (Singh et al., 2010).
Molecular Fluorescent Probes : Certain derivatives, like 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, demonstrate potential as molecular fluorescent probes due to their fluorescence properties. They could be used as binding partners for biomolecules (Motyka et al., 2011).
Medical Applications : 2-hydroxy morpholines show potential as analgesics, antioxidants, and anti-inflammatory agents, suggesting their usefulness in treating various diseases (Rekka & Kourounakis, 2010).
Anti-Cancer Properties : Morphin-3-one derivatives, closely related to the query compound, have been found to effectively induce apoptosis in A549 lung cancer cells. They may act as potential anti-cancer drugs by regulating cell growth and apoptosis (He et al., 2007).
特性
IUPAC Name |
4-[2-(2-nitrophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-3-1-2-4-12(11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHLEBUFMSMLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357756 | |
| Record name | 4-[2-(2-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Nitrophenoxy)ethyl]morpholine | |
CAS RN |
105337-21-1 | |
| Record name | 4-[2-(2-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

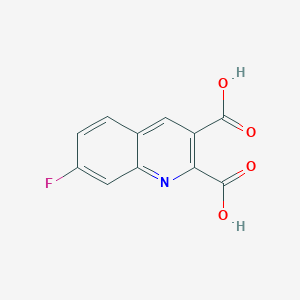
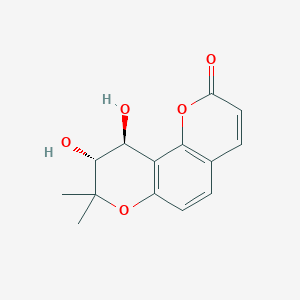
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
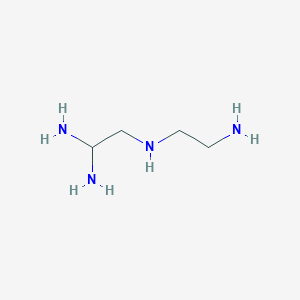
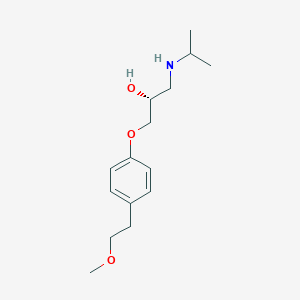
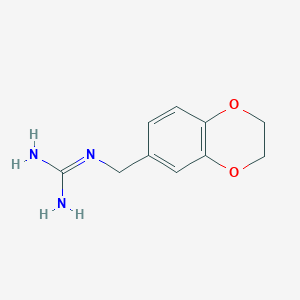
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
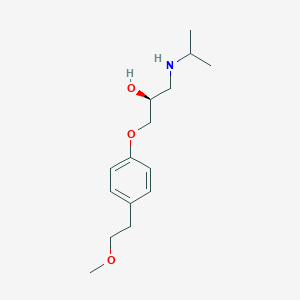
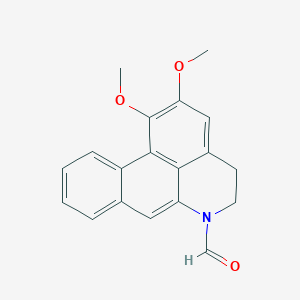
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
